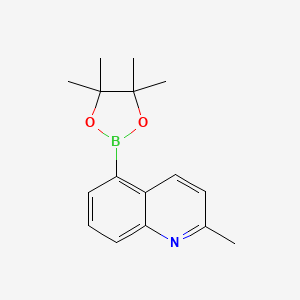![molecular formula C11H8F4O4 B1444623 2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- CAS No. 1164145-18-9](/img/structure/B1444623.png)
2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-
Overview
Description
- IUPAC Standard InChI : InChI=1S/C₁₁H₈F₄O₄/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+
Molecular Structure Analysis
The molecular structure of 2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- consists of an acrylic acid backbone with two difluoromethoxyphenyl groups attached. The (2E)- configuration indicates a trans double bond between the carbons in the acrylic acid portion .
Scientific Research Applications
Bioremediation Applications
2-Propenoic acid derivatives, similar to Bisphenol A, have been studied for their potential in bioremediation processes. For instance, laccase from Fusarium incarnatum has been utilized to degrade Bisphenol A, indicating the potential for similar enzymatic processes to address pollutants related to 2-propenoic acid derivatives (Chhaya & Gupte, 2013).
Chemical Synthesis and Polymer Applications
These compounds are often used in the synthesis of polymers and as monomers in various chemical reactions. For example, phloretic acid, a phenolic compound related to 2-propenoic acid derivatives, has been used as a renewable building block in the synthesis of benzoxazine monomers, showing the versatility of these compounds in creating sustainable materials (Trejo-Machin et al., 2017).
Catalysis and Organic Reactions
Compounds similar to 2-propenoic acid have been used in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines, indicating their potential as catalysts in organic synthesis (Wang, Lu & Ishihara, 2018).
Polymer Degradation Studies
These acids are also pivotal in understanding the degradation processes of polymers. Research into poly(ether imide) degradation, involving derivatives of bisphenol A, which is structurally related to 2-propenoic acid, provides insight into the thermal oxidation processes in polymers (Carroccio, Puglisi & Montaudo, 2005).
Environmental and Health Impact Studies
Studies on bisphenol A, a compound related to 2-propenoic acid, highlight the importance of understanding the environmental and health impacts of these chemicals. Research on bisphenol A's metabolism by organisms from microorganisms to mammals shows the broad scope of potential effects and the importance of studying similar compounds (Kang, Katayama & Kondo, 2006).
properties
IUPAC Name |
(E)-3-[3,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)5-8(7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPYJOEBWHNMW-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)
![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)







![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)